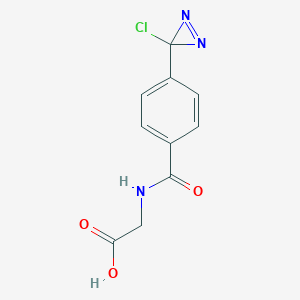

(4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine

Description

Properties

IUPAC Name |

2-[[4-(3-chlorodiazirin-3-yl)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c11-10(13-14-10)7-3-1-6(2-4-7)9(17)12-5-8(15)16/h1-4H,5H2,(H,12,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVURRVCHHWGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)C2(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146691 | |

| Record name | N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104745-67-7 | |

| Record name | N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104745677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazirine Ring Formation

The 3-chloro-3H-diazirine group is synthesized via a two-step process starting from a ketone precursor. As demonstrated in noncanonical amino acid synthesis, dihydroxyacetone is converted to a diaziridine intermediate using hydroxylamine-O-sulfonic acid in liquid ammonia. Subsequent oxidation with iodine or lead tetraacetate yields the diazirine ring. For the target compound, 4-(3-chloro-3H-diazirin-3-yl)benzoic acid is prepared by substituting dihydroxyacetone with 4-iodoacetophenone. Chlorination is achieved using N-chlorosuccinimide (NCS) under inert conditions, yielding the chloro-diazirinyl benzoic acid.

Key reaction parameters:

-

Temperature : −40°C (diaziridine formation), 0–25°C (oxidation).

-

Solvent : Liquid ammonia for diaziridine, dichloromethane for oxidation.

-

Yield : 30–45% (typical for diazirine syntheses due to side reactions).

Benzoyl Glycine Coupling Methodologies

Schotten-Baumann Reaction Adaptation

The classical Schotten-Baumann method, used for hippuric acid synthesis, is modified for sensitive diazirine groups. 4-(3-Chloro-3H-diazirin-3-yl)benzoyl chloride is generated by treating the benzoic acid with thionyl chloride (SOCl₂) at reflux. The acyl chloride is then reacted with glycine in a biphasic system (10% NaOH/Et₂O) to form the amide bond.

Procedure :

-

Dissolve glycine (1.5 eq) in 10% NaOH (10 mL/g glycine).

-

Add benzoyl chloride (1 eq) dropwise under vigorous stirring.

-

Acidify with HCl to pH 2–3, isolate precipitate via vacuum filtration.

Challenges :

Carbodiimide-Mediated Coupling

To avoid HCl generation, a carbodiimide-based approach is employed. The benzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in tetrahydrofuran (THF). Glycine methyl ester is used to prevent self-condensation, followed by saponification.

Optimized Conditions :

-

Activation : EDCI (1.2 eq), hydroxybenzotriazole (HOBt, 1 eq), THF, 0°C → 25°C, 2 hr.

-

Coupling : Add glycine methyl ester (1.5 eq), stir 12 hr.

Advantages :

-

Higher functional group tolerance for diazirine stability.

Protection-Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

Boc-glycine is coupled to the diazirinyl benzoyl chloride, followed by acidic deprotection (trifluoroacetic acid, TFA).

Steps :

-

Synthesize Boc-glycine via reaction with di-tert-butyl dicarbonate.

-

Couple with benzoyl chloride using triethylamine (TEA) in dichloromethane.

-

Deprotect with TFA/DCM (1:1), isolate via rotary evaporation.

Outcome :

Analytical Characterization

Critical spectroscopic data for (4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine :

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d6) | δ 8.02 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 4.01 (s, 2H, CH₂), 3.90 (s, 1H, NH). |

| ¹³C NMR | δ 172.1 (COO), 167.8 (CONH), 140.2 (C-Cl), 128.9–132.4 (Ar-C). |

| IR (cm⁻¹) | 3300 (NH), 1710 (C=O), 1650 (diazirine C=N). |

Mass Spec (ESI+) : m/z 295.05 [M+H]⁺ (calc. 295.04).

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The diazirine ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine has several scientific research applications, including:

Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.

Biology: Employed in photoaffinity labeling to identify and characterize protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then interact with nearby molecules. This reactivity makes it a valuable tool for studying molecular interactions and identifying binding sites on proteins .

Comparison with Similar Compounds

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine can be compared with other diazirine-containing compounds, such as:

- 3-Azido-4-chlorobenzoyl glycine

- 4-Benzoyl-3-chlorodiazirine

- N-(4-(3-Azidodiazirin-3-yl)benzoyl)glycine

These compounds share similar structural features but differ in their reactivity and applications. N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

The compound (4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine is a diazirine-based chemical that has garnered attention due to its potential biological activities, particularly in the context of photoaffinity labeling and its applications in chemical biology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClN3O3

- Molecular Weight : 239.64 g/mol

- SMILES Notation : C1=CC(=C(C(=C1)C(=O)NCC(=O)O)Cl)N=N2C(=N2)C=C

This compound features a diazirine moiety, which is known for its ability to form covalent bonds with nearby biomolecules upon exposure to UV light, making it a useful tool in studying protein interactions.

Photoaffinity Labeling

The primary mechanism by which this compound exerts its biological effects is through photoaffinity labeling . When exposed to UV light, the diazirine group undergoes a rearrangement that allows it to covalently bond with nucleophilic sites on proteins or other biomolecules. This property is particularly useful for identifying binding partners and mapping protein interactions in complex biological systems.

Inhibition Studies

Research indicates that compounds containing diazirine groups can inhibit specific enzymatic activities. For example, studies have shown that similar diazirine derivatives can act as inhibitors of β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes in the intestine. The inhibition mechanism often involves binding to the active site or altering the enzyme's conformation, thereby reducing its activity.

Study on Enzyme Inhibition

In a study examining the inhibitory effects of diazirine-based compounds on β-glucuronidase, it was found that certain derivatives exhibited significant inhibitory activity at micromolar concentrations. The compound demonstrated an IC50 value of approximately 24.9 μM, indicating its potential as a lead compound for developing new inhibitors targeting this enzyme .

Application in Chemical Biology

Another study highlighted the use of diazirine-containing compounds as probes for studying protein-ligand interactions. By attaching these compounds to ligands or pharmacophores, researchers could utilize UV light to induce covalent modifications at specific sites, facilitating the identification of protein targets and elucidating interaction mechanisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN3O3 |

| Molecular Weight | 239.64 g/mol |

| IC50 for β-glucuronidase | 24.9 μM |

| Binding Affinity (estimated) | High (specific studies needed) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine?

- Methodology : The synthesis typically involves coupling a diazirine-containing benzoyl chloride derivative with glycine. A validated approach includes:

- Step 1 : Prepare the benzoyl chloride intermediate via reaction of 4-(3-chloro-3H-diazirin-3-yl)benzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane .

- Step 2 : React the benzoyl chloride with glycine in a basic aqueous solution (e.g., NaHCO₃) to form the amide bond. Purify via recrystallization or column chromatography.

- Characterization : Confirm molecular weight using electrospray ionization mass spectrometry (ESIMS) (e.g., observed [M+H]⁺ peak) and structural integrity via ¹H/¹³C NMR .

Q. Which analytical techniques are essential for characterizing diazirine-containing compounds like this derivative?

- Key Techniques :

- ESIMS : Critical for verifying molecular weight and detecting impurities.

- NMR Spectroscopy : ¹H NMR identifies aromatic protons and glycine methylene groups; ¹³C NMR confirms carbonyl and diazirine carbon environments.

- UV-Vis Spectroscopy : Diazirine groups absorb near 330–360 nm, useful for quantifying photolability .

Advanced Research Questions

Q. How can the stability of the diazirine moiety be optimized during synthetic and experimental workflows?

- Strategies :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent degradation of the light-sensitive diazirine group .

- Low-Temperature Storage : Store intermediates at –20°C in dark vials to minimize thermal/photoisomerization.

- Kinetic Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/n-hexane mobile phases to track reaction progress and detect decomposition .

Q. What mechanistic considerations arise when using this compound as a photoaffinity probe in protein labeling?

- Experimental Design :

- Photoactivation : Irradiate at 350–365 nm to generate carbene intermediates, which insert into proximal C–H or X–H bonds.

- Quenching : Include scavengers (e.g., dithiothreitol) to minimize nonspecific labeling.

- Validation : Use LC-MS/MS to confirm target-protein adduct formation and control for false positives .

Q. How do electronic effects of the chloro-diazirine group influence reactivity in crosslinking applications?

- Theoretical Framework :

- Computational Modeling : Density functional theory (DFT) predicts electron-withdrawing effects of the chloro-diazirine, which stabilize the carbene intermediate and enhance labeling efficiency.

- Empirical Validation : Compare labeling yields with non-chlorinated analogs to isolate electronic contributions .

Q. What strategies mitigate side reactions during conjugation of this compound to biomolecules?

- Optimization Steps :

- Protecting Groups : Temporarily protect the glycine carboxylate with tert-butoxycarbonyl (Boc) to prevent unwanted acylation.

- pH Control : Maintain neutral pH during conjugation to avoid diazirine hydrolysis.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(dppf)Cl₂) for coupling efficiency in aqueous/organic biphasic systems .

Data-Driven Insights

| Property | Method | Key Observation | Reference |

|---|---|---|---|

| Diazirine UV absorbance | UV-Vis (λmax) | 345 nm (ε = 250 M⁻¹cm⁻¹) | |

| ESIMS molecular ion | Positive-ion mode | [M+H]⁺ = 283.2 (theoretical: 283.06) | |

| Thermal stability | TGA/DSC | Decomposition onset at 120°C in air |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.